molecular formula C17H25N3 B2650610 4-[4-[(1R,2R,4S)-2-Bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline CAS No. 2459946-32-6

4-[4-[(1R,2R,4S)-2-Bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline

Cat. No. B2650610
CAS RN: 2459946-32-6
M. Wt: 271.408
InChI Key: PAPFUGRENUWNNG-JJRVBVJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[4-[(1R,2R,4S)-2-Bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline” is a chemical compound. The compound is related to the bicyclo[2.2.1]heptane structure .


Molecular Structure Analysis

The molecular structure of this compound is based on the bicyclo[2.2.1]heptane structure . It contains a piperazine ring attached to the bicyclo[2.2.1]heptane structure, and an aniline group attached to the piperazine ring.

Scientific Research Applications

Hypoxic-Cytotoxic Agents

  • Research has explored the synthesis of new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, featuring piperazines and anilines, as hypoxic-cytotoxic agents. These compounds have shown significant potency and selectivity in biological in vitro activities (Ortega et al., 2000).

Antihypertensive Activity

  • A series of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, related in structure to the compound , were evaluated for their antihypertensive effects in spontaneously hypertensive rats, highlighting the potential of such compounds in cardiovascular disease treatment (Clark et al., 1983).

Bridged Bicyclic Piperazines

  • Studies on the synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes as intermediates for novel bridged bicyclic piperazines have been conducted. These compounds are important for medicinal chemistry due to their similar lipophilicity to piperazine (Walker & Bedore, 2012).

Synthesis of Piperazine Derivatives

  • Research has focused on the synthesis of novel piperazine derivatives, including 1-(4-aminophenyl)-4-(4-methoxyphenyl) piperazine derivatives, showcasing the versatility and importance of piperazine in medicinal chemistry (Qi-don, 2015).

Modification of Natural Products

  • Piperazine skeletons have been used in modifying natural product derivatives, leading to a broad range of bioactivities such as antitumor, antibacterial, and anti-inflammatory effects. This highlights the role of piperazine in enhancing the biological activity of natural compounds (Zhang et al., 2021).

properties

IUPAC Name

4-[4-[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3/c18-15-3-5-16(6-4-15)19-7-9-20(10-8-19)17-12-13-1-2-14(17)11-13/h3-6,13-14,17H,1-2,7-12,18H2/t13-,14+,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPFUGRENUWNNG-JJRVBVJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N3CCN(CC3)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@H]2N3CCN(CC3)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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